REACTION_CXSMILES
|
[CH2:1]([C:3]([C:14]1[CH:19]=[CH:18][C:17]([N+:20]([O-:22])=[O:21])=[CH:16][CH:15]=1)(C(OCC)=O)[C:4]([O:6]CC)=[O:5])[CH3:2].[OH-].[Na+]>C(O)C.O>[N+:20]([C:17]1[CH:16]=[CH:15][C:14]([CH:3]([CH2:1][CH3:2])[C:4]([OH:6])=[O:5])=[CH:19][CH:18]=1)([O-:22])=[O:21] |f:1.2|
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Name
|
|
Quantity
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30.41 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
diethyl 2-ethyl-2-(4-nitrophenyl)malonate
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Quantity
|
37.18 g
|
Type
|
reactant
|
Smiles
|
C(C)C(C(=O)OCC)(C(=O)OCC)C1=CC=C(C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
|
150 mL
|
Type
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solvent
|
Smiles
|
C(C)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 3 hours on an oil bath
|
Duration
|
3 h
|
Type
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DISTILLATION
|
Details
|
After the solvent was distilled off in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in 200 ml of water
|
Type
|
EXTRACTION
|
Details
|
extracted with 300 ml of ether
|
Type
|
CUSTOM
|
Details
|
The ether layer was removed
|
Type
|
EXTRACTION
|
Details
|
extracted again with ether
|
Type
|
CUSTOM
|
Details
|
The ether layer was separated
|
Type
|
WASH
|
Details
|
washed with saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The ether was distilled off in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)C(C(=O)O)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.083 mol | |
AMOUNT: MASS | 17.25 g | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 69.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |